Tr-PEG7

Übersicht

Beschreibung

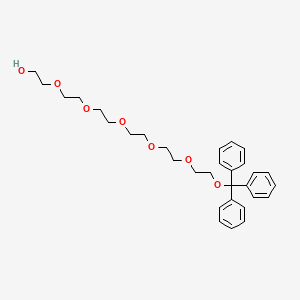

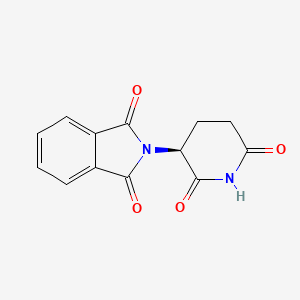

Tr-PEG7 is a PEG linker containing a trityl alcohol protecting group . The trityl group can be removed under acidic conditions or through hydrogenolysis . The hydrophilic PEG linker increases the water solubility properties of compounds . Increasing the number of ethylene glycol units within a PEG chain improves their water solubility properties .

Molecular Structure Analysis

Tr-PEG7 has a molecular formula of C31H40O7 . It contains a TBDMS alcohol protecting group and a terminal hydroxyl group . The TBDMS can be removed in the presence of acetyl chloride .Chemical Reactions Analysis

The trityl group in Tr-PEG7 can be removed under acidic conditions or through hydrogenolysis . The hydroxyl group can be derivatized to other reactive functional groups for conjugation .Physical And Chemical Properties Analysis

Tr-PEG7 has a molecular weight of 524.7 g/mol . The hydrophilic PEG linker increases the water solubility properties of compounds .Wissenschaftliche Forschungsanwendungen

Gene and Drug Delivery Systems

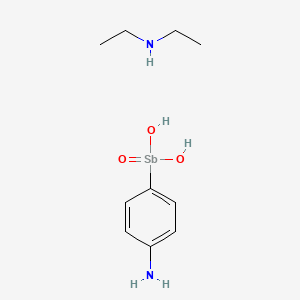

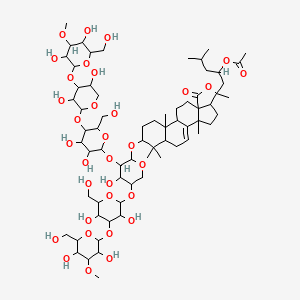

PEG and its derivatives, such as mPEG-anthracene, are crucial in gene and drug delivery systems due to their ability to transport miRNA and siRNA in vitro. These polymers interact with tRNA, affecting its stability, aggregation, and particle formation, which is fundamental for the successful delivery of genetic material or drugs to target cells or tissues (Froehlich et al., 2012). Additionally, PEGylation is a strategy that improves the efficiency of nanoparticle-based drug and gene delivery by shielding the surface from aggregation and enhancing systemic circulation time (Suk et al., 2016).

Detection of Genetic Markers

PEGylated alkanethiol has been used to enhance the electrochemical detection of genetic markers, such as those involved in breast cancer. This advancement in biosensor technology allows for high sensitivity and specificity in detecting target DNA sequences, contributing significantly to the fields of theranostics and pharmacogenomics (Henry et al., 2010).

Protein PEGylation

The covalent attachment of PEG to peptides and proteins, known as PEGylation, is employed to enhance the therapeutic potential of these biomolecules. This modification leads to increased solubility, reduced immunogenicity, and prolonged systemic circulation, which are critical for improving the efficacy of protein-based drugs (Roberts et al., 2002).

Nanoparticle-Based Therapy

PEG-coated silica nanoparticles have emerged as promising carriers for drugs, such as curcumin, offering enhanced bioavailability and therapeutic efficacy in cancer treatment. These nanoparticles facilitate controlled drug release and imaging, highlighting the multifunctional capabilities of PEG derivatives in nanomedicine (Elbialy et al., 2020).

Tumor-Specific Imaging

The use of PEG derivatives in tumor-specific imaging has been explored, with studies showing the potential of PEG-promoter-driven gene expression for detecting micrometastatic disease in various cancer models. This approach leverages the unique properties of PEG to enhance the specificity and efficacy of molecular-genetic imaging techniques (Bhang et al., 2010).

Wirkmechanismus

Target of Action

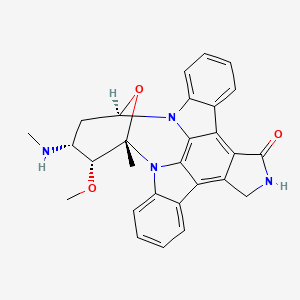

Tr-PEG7, also known as Tr-PEG6-OH, is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of Tr-PEG7 are therefore the proteins that are intended to be degraded by the PROTAC molecule it helps to form .

Mode of Action

Tr-PEG7 interacts with its targets through the formation of PROTAC molecules . It serves as a linker between the E3 ubiquitin ligase ligand and the ligand for the protein targeted for degradation . This allows the PROTAC molecule to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of a ubiquitin molecule from the E3 ligase to the target protein . The ubiquitinated protein is then recognized by the proteasome and degraded .

Biochemical Pathways

The primary biochemical pathway involved in the action of Tr-PEG7 is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of specific proteins, Tr-PEG7 indirectly influences this pathway and can alter the levels of specific proteins within the cell .

Pharmacokinetics

The pharmacokinetics of Tr-PEG7 are largely determined by its role as a linker in PROTAC molecules . As a polyethylene glycol (PEG) derivative, Tr-PEG7 can enhance the water solubility of compounds . This can potentially improve the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC molecules it forms, thereby enhancing their bioavailability .

Result of Action

The primary result of Tr-PEG7’s action is the degradation of specific proteins within the cell . By facilitating the formation of PROTAC molecules, Tr-PEG7 allows for the targeted degradation of proteins . This can have a wide range of effects at the molecular and cellular level, depending on the specific protein being targeted .

Action Environment

The action of Tr-PEG7 can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the PROTAC molecules it forms . Additionally, the presence of other compounds in the environment can potentially interfere with the action of Tr-PEG7 . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of tr-peg7 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O7/c32-16-17-33-18-19-34-20-21-35-22-23-36-24-25-37-26-27-38-31(28-10-4-1-5-11-28,29-12-6-2-7-13-29)30-14-8-3-9-15-30/h1-15,32H,16-27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVXYMFPGMBKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tr-PEG7 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

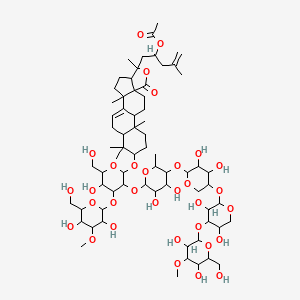

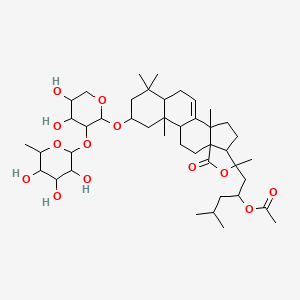

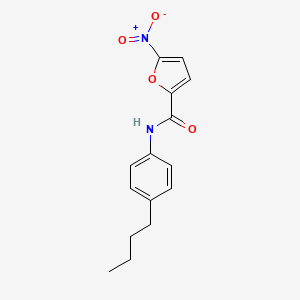

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide](/img/structure/B1682488.png)

![4-[({N-[(4-Oxo-3,4-dihydro-1-phthalazinyl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B1682492.png)

![2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B1682493.png)

![ethyl 2-[3-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2-methylindol-1-yl]acetate](/img/structure/B1682494.png)